molecular formula C9H10ClNO B12360534 Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride

Katalognummer: B12360534
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: PWCNUNNXTPSABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride is a heterocyclic compound that features a cyclopentadiene fused to the c-bond of a pyran unit

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride typically involves the transformation of a core cyclopenta[c]pyran intermediate. One common method includes the stereoselective construction of the core cyclopenta[c]pyran skeleton via a Pd(0)-catalyzed intramolecular allylic alkylation . This method allows for the efficient transformation of the intermediate into the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[c]pyran-1-ylmethanone derivatives, while reduction can produce cyclopenta[c]pyran-1-ylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H10ClNO

Molekulargewicht

183.63 g/mol

IUPAC-Name

cyclopenta[c]pyran-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c10-6-9-8-3-1-2-7(8)4-5-11-9;/h1-5H,6,10H2;1H

InChI-Schlüssel

PWCNUNNXTPSABN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(OC=CC2=C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.